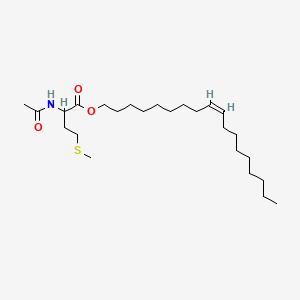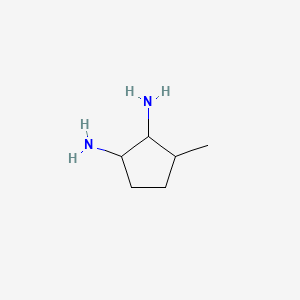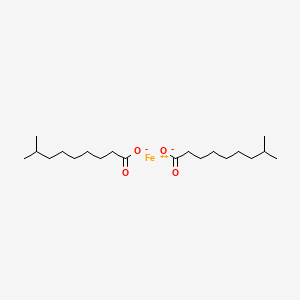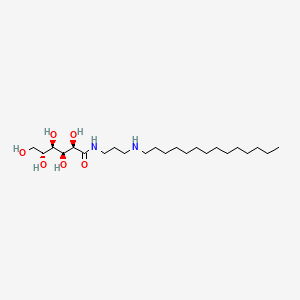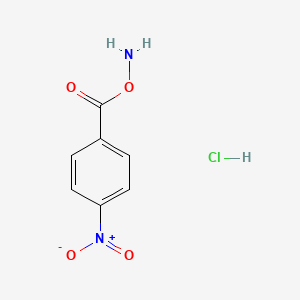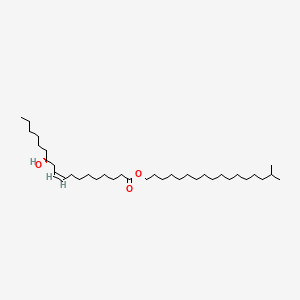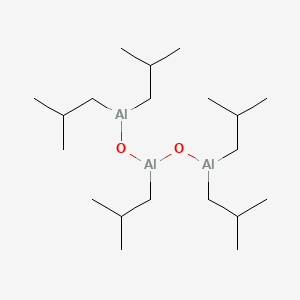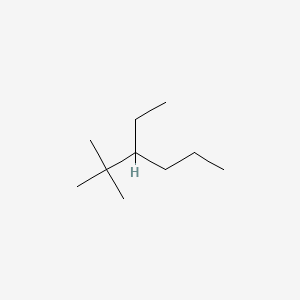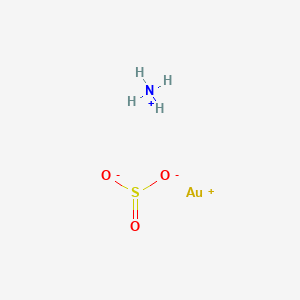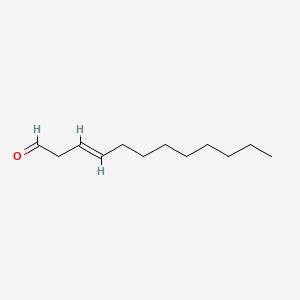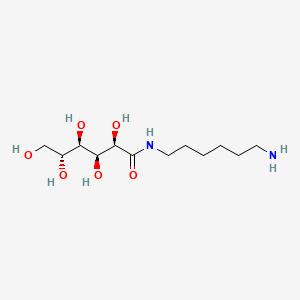
N-(6-Aminohexyl)-D-gluconamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Aminohexyl)-D-gluconamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of a gluconamide backbone with an aminohexyl side chain, making it a versatile molecule for various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)-D-gluconamide typically involves the reaction of D-gluconic acid with 6-aminohexylamine. The process begins with the activation of D-gluconic acid, often through the formation of a gluconolactone intermediate. This intermediate is then reacted with 6-aminohexylamine under controlled conditions to form the desired gluconamide compound. The reaction is usually carried out in an aqueous or organic solvent, with the pH adjusted to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves large-scale reactors where the reaction conditions, such as temperature, pH, and solvent choice, are optimized for maximum yield and purity. The final product is then purified using techniques like crystallization, filtration, and chromatography to ensure it meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Aminohexyl)-D-gluconamide can undergo various chemical reactions, including:
Oxidation: The aminohexyl side chain can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amides or nitriles, while reduction can produce primary amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the aminohexyl side chain.
Aplicaciones Científicas De Investigación
N-(6-Aminohexyl)-D-gluconamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-(6-Aminohexyl)-D-gluconamide involves its interaction with specific molecular targets in biological systems. The aminohexyl side chain allows the compound to bind to proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biological pathways, making the compound useful for studying and manipulating these processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-Aminohexyl)-1-naphthalenesulfonamide
- N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide
- Bis(6-aminohexyl)amine
Uniqueness
N-(6-Aminohexyl)-D-gluconamide is unique due to its gluconamide backbone, which provides additional functional groups for chemical modification and interaction with biological molecules. This makes it more versatile compared to similar compounds that may lack these functional groups.
Propiedades
Número CAS |
69489-85-6 |
|---|---|
Fórmula molecular |
C12H26N2O6 |
Peso molecular |
294.34 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-N-(6-aminohexyl)-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C12H26N2O6/c13-5-3-1-2-4-6-14-12(20)11(19)10(18)9(17)8(16)7-15/h8-11,15-19H,1-7,13H2,(H,14,20)/t8-,9-,10+,11-/m1/s1 |
Clave InChI |
KMQNDXVFOHANIQ-CHWFTXMASA-N |
SMILES isomérico |
C(CCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CCN |
SMILES canónico |
C(CCCNC(=O)C(C(C(C(CO)O)O)O)O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



